
Comprehensive Technical Profile: Mammalian
Toxicity of Bixafen

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bixafen

CAS No.: 581809-46-3

Cat. No.: S641858

Get Quote

Introduction to Bixafen and Its Regulatory Status

Bixafen is a modern succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole

carboxamide chemical class. Developed by Bayer Corporation and later managed by FMC Corporation, it

has been widely used in agricultural practices since its introduction in 2006 for controlling key stem and leaf

diseases in cereals, including Septoria leaf blotch, eyespot, and rusts [1]. As a systemic fungicide, bixafen

is absorbed by plants and translocated to growing tissues, providing persistent protection against fungal

pathogens. Bixafen's biochemical mode of action involves inhibition of succinate dehydrogenase

(mitochondrial complex II), which disrupts cellular respiration in fungi by blocking the electron transport

chain [2].

The regulatory status of bixafen varies across regions, with approval in the European Union under EC

Regulation 1107/2009 until October 31, 2027, and tolerances established in the United States for residues in

multiple commodities including cereals, milk, eggs, and various animal tissues [1] [3]. While not currently

classified as a candidate for substitution in the EU, ongoing research continues to evaluate its toxicological

profile, particularly regarding potential developmental effects and environmental persistence [1].
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Table 1: Chemical and Physical Properties of Bixafen

Property Value Reference

IUPAC Name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-

(difluoromethyl)-1-methylpyrazole-4-carboxamide

[1]

CAS Registry Number 581809-46-3 [1]

Molecular Formula C₁₈H₁₂Cl₂F₃N₃O [1]

Molecular Mass 414.21 g/mol [1]

Physical State White powder [1]

Melting Point 146.6 °C [1]

Water Solubility (pH 7, 20°C) 0.49 mg/L [1]

Octanol-Water Partition
Coefficient (Log P)

3.3 (at 40°C) [1]

Stability Decomposes before boiling (approximately 250°C) [1]

Bixafen exhibits low aqueous solubility but is highly soluble in organic solvents such as acetone (250,000

mg/L) and dichloromethane (102,000 mg/L) [1]. This property contributes to its environmental persistence

and potential for bioaccumulation. The chemical is characterized by its diphenyl ether structure with

halogen substituents (chlorine and fluorine atoms) that enhance its biological activity and environmental

stability. Its high log P value indicates significant lipophilicity, which influences its distribution in biological

systems and environmental fate [1].

Mammalian Toxicity Profile

Table 2: Mammalian Toxicity Profile of Bixafen
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Toxicity Endpoint Results Species Reference

Acute Oral
Toxicity

LD₅₀ > 5000 mg/kg bw Rat [1] [2]

Acute Dermal
Toxicity

LD₅₀ > 2000 mg/kg bw Rat [1]

Inhalation Toxicity LC₅₀ > 5.17 mg/L Rat [1]

Primary Target
Organ

Liver Mice, rats,

dogs

[3]

Reproductive
Toxicity

Probable reproduction/developmental toxin - [1]

Carcinogenicity No evidence of carcinogenic potential - [1] [2]

Genotoxicity Negative in most tests; positive only at high
concentrations in specialized assays

In vitro [1] [4] [2]

Key Toxicological Findings

Hepatic Effects: Repeated oral administration studies in mice, rats, and dogs consistently identified

the liver as the primary target organ [3]. Observed effects included increased liver weights and

hepatocellular hypertrophy, which are considered adaptive responses reflecting hepatic microsomal

enzyme induction rather than direct cytotoxicity. In several studies, there was evidence of liver toxicity

based on histopathological changes and clinical chemistry alterations, though these typically occurred

at doses exceeding expected exposure levels [3].

Reproductive and Developmental Toxicity: Bixafen is classified as a probable

reproduction/developmental toxin [1]. While comprehensive reproductive toxicity studies in

mammals are limited in the available literature, evidence from non-mammalian models raises concerns

about potential developmental effects that warrant further investigation in mammalian systems.
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Genotoxicity Profile: The overall weight of evidence suggests that bixafen is not genotoxic in

standard regulatory tests [1] [2]. However, specialized in vitro studies using human lymphoblastic T-

cell lines (Jurkat cells) have shown that bixafen can trigger reactive oxygen species formation and

induce DNA damage at concentrations above 10 μM [4] [2]. This suggests that oxidative stress may

contribute to its toxicity mechanism at high concentrations.

Experimental Protocols for Toxicity Assessment

In Vivo Mammalian Toxicity Studies

Standard regulatory toxicology studies for bixafen have followed established OECD guidelines for

chemical safety assessment. The experimental design typically includes:

Test System: Laboratory rats (Sprague-Dawley or Wistar strains), mice, and dogs as non-rodent
species

Dose Administration: Oral gavage or dietary administration in graduated doses including NOAEL
(No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level)

determinations
Duration: Varying from acute (single dose) to subchronic (90-day) and chronic (1-2 year) exposures

Endpoints Monitored: Clinical observations, body weight, food consumption, hematology, clinical
chemistry, urinalysis, gross pathology, histopathology, and organ weights [1] [3]

For reproductive and developmental toxicity assessment, established protocols include:

Segment I: Fertility and early embryonic development
Segment II: Teratogenicity studies with in utero exposure during organogenesis

Segment III: Perinatal and postnatal development studies

In Vitro Mechanistic Studies

Cellular models used to investigate bixafen's mechanisms include:

Human cell lines (Jurkat T-cells, SH-SY5Y neuroblastoma cells) for genotoxicity assessment
Primary hepatocytes from rodents for hepatic metabolism and toxicity studies

Cell-free systems for mitochondrial function assessment

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 9 Tech Support

https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/iupac/Reports/1250.htm
https://www.sciencedirect.com/science/article/abs/pii/S0013935120308185
https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.sciencedirect.com/science/article/abs/pii/S0013935120308185
https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/iupac/Reports/1250.htm
https://www.federalregister.gov/documents/2018/12/04/2018-26348/bixafen-pesticide-tolerances
https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://www.smolecule.com/products/s641858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Methodological details for the genotoxicity assays demonstrating positive findings at high concentrations

include:

Cell Culture: Human Jurkat T-cells maintained in RPMI-1640 medium with 10% fetal bovine serum at
37°C in 5% CO₂

Treatment: Cells exposed to bixafen at concentrations ranging from 1-100 μM for 4-24 hours
ROS Measurement: Using fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

DNA Damage Assessment: Comet assay (single-cell gel electrophoresis) under alkaline conditions
Apoptosis Detection: Annexin V/propidium iodide staining with flow cytometric analysis [4] [2]

Mechanisms of Action and Toxicity Pathways
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Mechanism of Bixafen Toxicity

The primary mechanism of bixafen's toxicity stems from its activity as a succinate dehydrogenase

inhibitor (SDHI). While this action is selectively toxic to fungi at usage concentrations, at higher exposure

levels it can disrupt mitochondrial function in non-target organisms, including mammals [4] [2]. The key

events in the toxicity pathway include:
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SDH Inhibition: Bixafen binds to the ubiquinone binding site of succinate dehydrogenase

(mitochondrial complex II), blocking oxidation of succinate to fumarate in the tricarboxylic acid (TCA)
cycle [4].

Electron Transport Chain Disruption: This inhibition simultaneously disrupts the flow of electrons
through the mitochondrial electron transport chain, reducing ATP generation [4].

ROS Generation: The impaired electron flow increases electron leakage, leading to enhanced
production of reactive oxygen species (ROS), particularly superoxide anions [4] [2].

Oxidative Stress: The elevated ROS levels overwhelm cellular antioxidant defenses, resulting in
oxidative damage to lipids, proteins, and DNA [4] [2].

Cellular Consequences: Sustained oxidative stress triggers multiple adverse outcomes including
apoptosis (programmed cell death), inflammation, and potential mutagenicity [4] [2].

The species selectivity of bixafen's toxicity is influenced by differential uptake, metabolism, and binding

affinity to the target site across species. In mammals, the fungicide appears to have lower affinity for

mammalian SDH compared to fungal enzymes, contributing to its relatively lower acute toxicity in mammals

[1]. However, developing organisms and certain cell types with high metabolic demands may be particularly

vulnerable to SDH inhibition.

Risk Assessment and Regulatory Considerations

Human Health Risk Assessment

The risk assessment for bixafen involves evaluating potential exposure routes including dietary intake,

occupational exposure during application, and environmental exposure through contaminated water sources.

Key considerations include:

Dietary Exposure: Established tolerances for bixafen residues in various food commodities are

based on extensive toxicological studies identifying NOAELs and applying appropriate safety factors
(typically 100-fold for inter- and intra-species variability) [3].

Cumulative Risk: Potential synergistic effects with other SDHI fungicides require consideration due
to their common mode of action, though this aspect remains an area of ongoing research.

Sensitive Subpopulations: Extra protective measures are applied for infants and children based on
the FFDCA requirement to ensure reasonable certainty of no harm [3].

Regulatory Status and Restrictions

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 9 Tech Support

https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.sciencedirect.com/science/article/abs/pii/S0013935120308185
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.sciencedirect.com/science/article/abs/pii/S0013935120308185
https://www.sciencedirect.com/science/article/abs/pii/S0013935124018218
https://www.sciencedirect.com/science/article/abs/pii/S0013935120308185
https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/iupac/Reports/1250.htm
https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://www.smolecule.com/products/s641858?utm_src=pdf-body
https://www.federalregister.gov/documents/2018/12/04/2018-26348/bixafen-pesticide-tolerances
https://www.federalregister.gov/documents/2018/12/04/2018-26348/bixafen-pesticide-tolerances
https://www.smolecule.com/products/s641858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Bixafen is approved for use in multiple European countries and the United States, with specific restrictions

and conditions [1] [3]. The tolerances established by the EPA in 2018 include limits ranging from 0.02

ppm in poultry tissues and peanut nutmeat to 80 ppm in aspirated grain fractions [3]. These regulatory

decisions are based on comprehensive risk assessments that consider:

Toxicological Profile: Including the identification of critical effects (hepatic changes) and

establishment of reference doses
Exposure Assessment: Estimating dietary intake from residue data and consumption patterns

Environmental Fate: Considering bixafen's persistence (half-lives of 82-1235 days depending on
medium) and potential for groundwater contamination [1] [2]

Ecological Impacts: Particularly concerning high toxicity to aquatic organisms [1]

Research Gaps and Future Directions

While the current regulatory toxicology database for bixafen is substantial, several research gaps warrant

attention:

Endocrine Disruption Potential: Comprehensive testing of bixafen's potential effects on endocrine
function is needed to fully characterize its hazard profile.

Chronic Low-Dose Exposure: Most available data focus on acute and subchronic exposure
scenarios; further research on long-term low-dose exposure effects would strengthen risk

assessment.
Neurodevelopmental Effects: Investigation of potential neurodevelopmental toxicity, particularly

following prenatal and early-life exposure.
Metabolite Toxicity: Characterization of the toxicological properties of bixafen's major metabolites in

mammalian systems.
Mixture Effects: Evaluation of potential interactive effects when bixafen co-occurs with other

pesticides or environmental contaminants.

Future research should prioritize mechanistic studies to better understand the implications of SDH

inhibition in mammalian systems, particularly in susceptible populations and life stages. Advanced

approaches incorporating new approach methodologies (NAMs) such as high-throughput screening and

computational toxicology could enhance efficiency in addressing these research needs.

Conclusion
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Bixafen demonstrates a favorable mammalian toxicity profile for its approved uses, characterized by low

acute toxicity and no evidence of carcinogenic potential. However, the identification of the liver as a target

organ in repeated dose studies and its classification as a probable reproductive/developmental toxin

warrant continued attention in risk assessment and management. The established mode of action as a

succinate dehydrogenase inhibitor provides a mechanistic foundation for understanding its toxicity,

particularly at higher exposure concentrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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